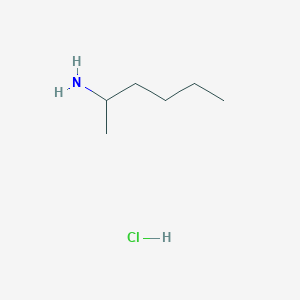
1-Methyl-pentylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-pentylamine hydrochloride, also known as N-Methylpentylamine, is an organic compound . It can be used as an organic structure-directing agent in the preparation of microporous silicoaluminophosphate (SAPO) molecular sieves . It can also be used as a reactant to synthesize other compounds .
Molecular Structure Analysis
The molecular formula of 1-Methyl-pentylamine is C6H15N . The InChI key is UOIWOHLIGKIYFE-UHFFFAOYSA-N .
Chemical Reactions Analysis
Amines like 1-Methyl-pentylamine can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction . For example, 1-methylpentylamine can be converted into 1-hexene .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-pentylamine include a density of 0.8±0.1 g/cm3, a boiling point of 105.5±3.0 °C at 760 mmHg, and a flash point of 4.4±0.0 °C . It has one hydrogen bond acceptor, two hydrogen bond donors, and three freely rotating bonds .
Scientific Research Applications
- Aniline Bioisostere : Bicyclo [1.1.1]pentylamines (BCPAs) are sp³-rich surrogates for aniline. They exhibit unique structural features and physicochemical profiles. Radical chemistry has enabled the direct assembly of BCPAs from highly strained [1.1.1]propellane, providing an alternative synthetic route .
- Drug Development : BCPAs could serve as building blocks for novel drugs. Their distinct properties may enhance tissue and cell selectivity, making them attractive candidates for precision therapy .
Synthetic Chemistry
1-Methyl-pentylamine hydrochloride finds applications in synthetic chemistry, particularly in green and efficient synthetic procedures:
- Environment-Friendly Synthesis : Researchers aim to develop environmentally conscious synthetic routes. BCPAs contribute to this goal by enabling efficient and sustainable reactions .
- High Efficiency : The unique reactivity of BCPAs allows for streamlined synthetic processes, reducing waste and improving overall efficiency .
Organic Chemistry
In organic chemistry, 1-Methyl-pentylamine hydrochloride plays a role in diverse reactions:
- Functional Group Transformations : BCPAs can participate in various functional group transformations, expanding the toolbox available to synthetic chemists .
- Radical Pathways : Radical-involved strategies, both C-centered and N-centered, contribute to the synthesis of BCPAs. These pathways offer new possibilities for organic synthesis .
Material Science
While less explored, the compound’s properties may have implications in material science:
Safety and Hazards
Mechanism of Action
Target of Action
1-Methyl-pentylamine hydrochloride, also known as N-Methylpentylamine, is a type of amine . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The primary targets of amines are usually the receptors or enzymes in the body that can interact with nitrogen atoms .
Mode of Action
Amines, including 1-Methyl-pentylamine hydrochloride, can engage in hydrogen bonding due to the presence of a nitrogen atom This allows them to interact with various biological targets in the body
Biochemical Pathways
Amines in general are involved in a wide range of biochemical processes, including neurotransmission and regulation of ph .
Pharmacokinetics
Amines are generally known to be quite soluble in water , which could influence their absorption and distribution in the body.
Result of Action
Amines can have various effects on the body depending on their specific structure and the receptors they interact with .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of amines. For example, the ability of amines to engage in hydrogen bonding can be influenced by the pH of the environment .
properties
IUPAC Name |
hexan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-3-4-5-6(2)7;/h6H,3-5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEGVJUBNYLFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-pentylamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2824057.png)
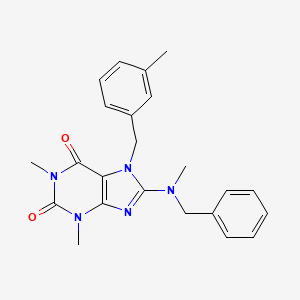
![N-[[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824060.png)
![N-(5-chloro-2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2824061.png)
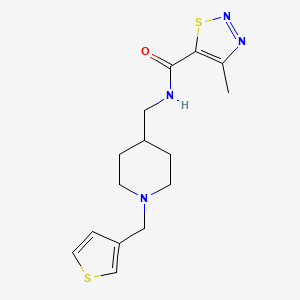
![N-butyl-1-{3-[(4-methylbenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2824067.png)
![N-(2,6-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824068.png)
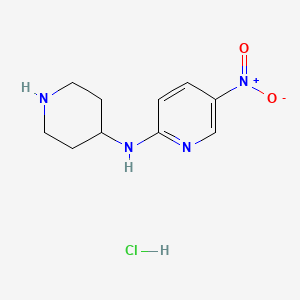
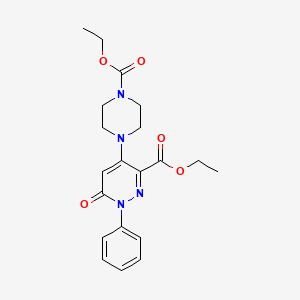
![N-cyclopentyl-1-[4-(isobutyrylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2824073.png)
![3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2824074.png)
![(Z)-2-(benzenesulfonyl)-2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2824075.png)
![4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2824076.png)